Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the nitrophenyl and carboxylate groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 3-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and carboxylate sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include various substituted hexahydroquinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are explored for therapeutic applications in treating infections, inflammation, and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells. Additionally, the compound can inhibit key enzymes and signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Hexahydroquinoline Derivatives: These compounds share a similar core structure but differ in the substituents attached to the quinoline ring.
Nitrophenyl Compounds: Compounds with nitrophenyl groups exhibit similar redox properties and biological activities.
Carboxylate Esters: These esters have comparable chemical reactivity and are used in various synthetic applications
Uniqueness
Propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C20H22N2O5 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
propan-2-yl 2-methyl-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5/c1-11(2)27-20(24)17-12(3)21-15-8-5-9-16(23)19(15)18(17)13-6-4-7-14(10-13)22(25)26/h4,6-7,10-11,18,21H,5,8-9H2,1-3H3 |
InChI Key |
NOSNRUDHYCPMGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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